
Ciclopirox-d11 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciclopirox-d11 (sodium salt) is a deuterated form of ciclopirox, a synthetic antifungal agent. It is primarily used as an internal standard for the quantification of ciclopirox in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Ciclopirox itself is known for its iron-chelating properties and has been used in the treatment of fungal infections and as an anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ciclopirox-d11 (sodium salt) involves the deuteration of ciclopirox. The process typically includes the introduction of deuterium atoms into the cyclohexyl ring of ciclopirox. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The resulting deuterated ciclopirox is then converted to its sodium salt form by reacting with sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of ciclopirox-d11 (sodium salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for catalytic hydrogenation and large-scale purification techniques, such as recrystallization and chromatography, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ciclopirox-d11 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in ciclopirox can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in ciclopirox can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Mechanism of Action
Ciclopirox-d11 (sodium salt) exerts its effects primarily through iron chelation. By binding to iron, it inhibits iron-dependent enzymes, such as prolyl hydroxylase 2 (PHD2). This inhibition leads to the stabilization of hypoxia-inducible factor-α (HIF-1α) under normoxic conditions, which can affect various cellular processes, including apoptosis and cell cycle regulation . Additionally, ciclopirox has been shown to inhibit the growth of fungi by disrupting their cellular metabolism and inducing apoptosis in cancer cells .
Similar Compounds:
Ciclopirox: The non-deuterated form of ciclopirox-d11 (sodium salt), used as an antifungal and anticancer agent.
Ciclopirox olamine: A salt form of ciclopirox, commonly used in topical formulations for the treatment of fungal infections.
Ketoconazole: Another antifungal agent with a similar mechanism of action but different chemical structure.
Uniqueness: Ciclopirox-d11 (sodium salt) is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical quantification. The deuterium atoms provide a distinct mass difference, allowing for accurate and precise measurement in mass spectrometry .
properties
Molecular Formula |
C12H16NNaO2 |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
sodium;4-methyl-1-oxido-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pyridin-2-one |
InChI |
InChI=1S/C12H16NO2.Na/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10;/h7-8,10H,2-6H2,1H3;/q-1;+1/i2D2,3D2,4D2,5D2,6D2,10D; |
InChI Key |
YHRJBSLTTUNMMI-ZBARUEKKSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)N2[O-])C)([2H])[2H])([2H])[2H])[2H].[Na+] |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2-hydroxyethoxy)ethyl]icosa-5,8,11-triynamide](/img/structure/B10782555.png)
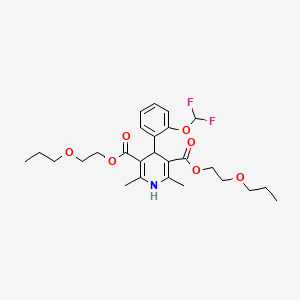
![1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-6,7-dihydropyrrolo[2,3-c]azepin-8-(1H,5H)-one](/img/structure/B10782561.png)
![5-Chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B10782562.png)
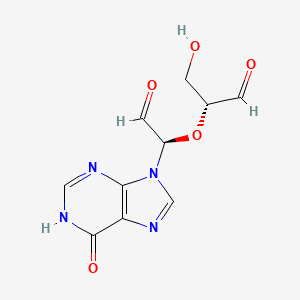
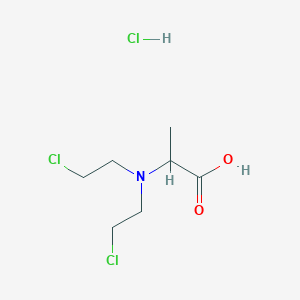
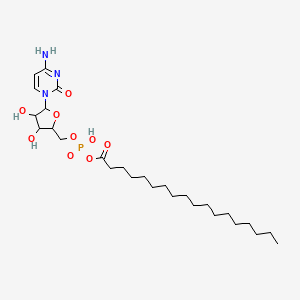

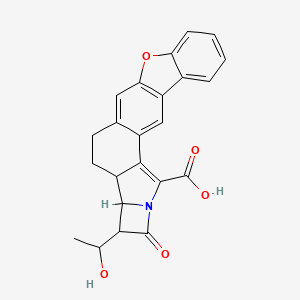
![[C-[4-(2,2-dimethylpropanoyl)phenyl]-N-methoxycarbonimidoyl] 4-(2,2-dimethylpropanoyl)benzoate](/img/structure/B10782604.png)
![(2S)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal](/img/structure/B10782615.png)
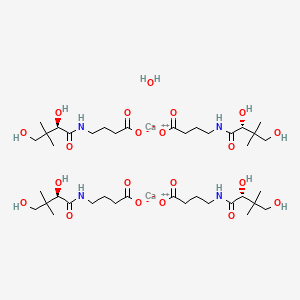
![3-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-N-[(2,3,5,6,7,8-hexahydro-1-methyl-3-oxo-4-isoquinolinyl)methyl]-2-methyl-5-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-benzamide](/img/structure/B10782627.png)